N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide
Description
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide is a chiral piperidine-based amide derivative characterized by:
- A stereospecific (S)-configured piperidin-3-yl backbone.
- An (S)-2-amino-propionyl (alanine-derived) acyl group attached to the piperidine nitrogen.
- An N-methyl-acetamide substituent on the same piperidine nitrogen.
This compound is part of a broader class of piperidine amides with applications in medicinal chemistry, particularly in targeting peptide-binding receptors or enzymes.
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-5-10(7-14)13(3)9(2)15/h8,10H,4-7,12H2,1-3H3/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBVTCWADDNLJJ-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction using an appropriate amine donor.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemical Properties and Structure
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide is characterized by the following molecular formula:
- Molecular Formula : C₉H₁₉N₃O
- Molecular Weight : 173.27 g/mol
The compound features a piperidine ring, which is essential for its biological activity, and an acetamide functional group that enhances its solubility and bioavailability.
Antidiabetic Properties
Research indicates that compounds similar to this compound exhibit potential antidiabetic effects. A patent (US7407955B2) describes the use of related compounds for the treatment of type 1 and type 2 diabetes mellitus, highlighting their role in managing blood glucose levels through modulation of insulin sensitivity and secretion .
Neuroprotective Effects
Studies have shown that piperidine derivatives can possess neuroprotective properties. The structural features of this compound may contribute to neuroprotection by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases.
Antidepressant Activity
The piperidine moiety is often associated with antidepressant effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
Table 1: Summary of Research Findings on Related Compounds
Synthesis and Chemical Modifications
The synthesis of this compound can be achieved through various methodologies, including:
- Amidation Reactions : Utilizing acetic anhydride or acetic acid to form the acetamide bond.
- Chiral Resolution : Employing chiral auxiliary techniques to ensure the desired stereochemistry is achieved during synthesis.
These methods are crucial for producing the compound with high purity and yield, which is essential for subsequent biological testing.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide
- Structural Difference : The N-methyl group in the target compound is replaced with a bulkier N-isopropyl group.
- Enhanced lipophilicity (logP ~1.2 higher predicted), which may improve membrane permeability but reduce aqueous solubility.
- Status : Also discontinued by CymitQuimica, implying similar limitations to the methyl variant .
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-methylacetamide
- Structural Difference : The amide substituent is attached to a piperidin-2-ylmethyl group instead of piperidin-3-yl.
- Impact: Altered spatial orientation of the amino-propionyl moiety, likely affecting interactions with chiral receptors or proteases. Piperidin-2-yl derivatives are less common in drug design due to conformational constraints compared to piperidin-3-yl analogs.
- Status : Actively supplied by three manufacturers, indicating higher research interest or synthetic feasibility .
SR142801: A Pharmacologically Active Analogue
- Structural Difference : Incorporates a benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl group and a phenylpiperidin-4-yl-acetamide chain.
- Functional Relevance :
Key Research Findings and Trends
- Synthetic Challenges : Both the target compound and its isopropyl variant were discontinued, possibly due to low yields in stereospecific acylation steps or instability under physiological conditions .
- Pharmacological Potential: Piperidine amides with bulkier substituents (e.g., SR142801) show higher success rates in preclinical studies, emphasizing the importance of balancing steric effects and hydrophilicity .
- Structural Insights: Piperidin-3-yl derivatives are more conformationally flexible than piperidin-2-yl analogs, making them preferable for targeting dynamic binding pockets. The (S)-2-amino-propionyl group may mimic natural peptide substrates, suggesting utility in protease inhibition or peptide-receptor modulation.
Biological Activity
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide (commonly referred to as N-methylacetamide) is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H21N3O
- Molecular Weight : 213.30 g/mol
- CAS Number : 1354027-05-6
- Synonyms : N-[1-((S)-2-Aminopropanoyl)piperidin-3-yl]-N-methyl-acetamide
N-methylacetamide acts primarily through interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving amino acids and peptides.
Biological Activities
- Antidiabetic Effects :
- Neuroprotective Properties :
- Anti-inflammatory Activity :
In Vivo Studies
A series of experiments were conducted to assess the pharmacological profile of N-methylacetamide:
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of N-methylacetamide with various biological targets:
- Target Proteins : COX-2, Dipeptidyl Peptidase IV (DPP-IV)
- Binding Affinities :
- COX-2: High affinity with a docking score of -9.5 kcal/mol.
- DPP-IV: Moderate affinity with a docking score of -7.8 kcal/mol.
These interactions suggest a potential mechanism for its anti-inflammatory and antidiabetic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
